Demethyleucomine

Description

Contextualization within Homoisoflavonoids

Homoisoflavonoids are a subclass of flavonoids characterized by a 16-carbon skeleton, which includes two phenyl rings (A and B) and a heterocyclic ring (C). wikipedia.org This structure is distinguished from the more common flavonoids by an additional carbon atom. These compounds are relatively rare in the plant kingdom but are found in several plant families, including Fabaceae and Asparagaceae. mdpi.comresearchgate.net

Demethyleucomine belongs to the sappanin-type of homoisoflavonoids and is structurally defined as 7,8-dihydroxy-3-(4'-hydroxybenzyl)chroman-4-one. It is frequently isolated from the roots of Caesalpinia digyna, often alongside a suite of other related homoisoflavonoids. mdpi.comresearchgate.netresearchgate.net The co-occurrence of these structurally similar molecules provides a valuable opportunity for comparative studies to understand structure-activity relationships.

Table 1: Selected Homoisoflavonoids from Caesalpinia digyna

| Compound Name | Molecular Formula | Key Structural Features |

| Demethyleucomine | C16H14O5 | Dihydroxy substitution on the A ring |

| Bonducellin | C17H14O4 | Methoxy (B1213986) group on the B ring |

| Isobonducellin | C17H14O4 | Isomer of Bonducellin |

| Intricatinol | C17H16O6 | Additional hydroxyl groups |

| 8-Methoxybonducellin | C18H16O5 | Methoxy group on the A ring |

Significance as a Natural Product in Academic Inquiry

The journey of Demethyleucomine in scientific research began with its isolation and characterization from natural sources. Natural products are chemical compounds produced by living organisms and have been a rich source of molecules for scientific and medicinal exploration. researchgate.net The initial report of Demethyleucomine dates back to 1970 by Finckh and Tamm, who isolated it from Caesalpinia digyna. researchgate.netresearchgate.net The subsequent elucidation of its structure using spectroscopic techniques was a critical step that enabled further investigation into its chemical and biological properties. scirp.org The presence of Demethyleucomine in a plant with a history of use in traditional medicine further spurred interest in its potential biological activities. researchgate.netnih.gov

Overview of Current Research Landscape on Demethyleucomine

The current research on Demethyleucomine and related homoisoflavonoids is primarily focused on elucidating their biological activities, with a significant emphasis on their antioxidant, anti-inflammatory, and anticancer properties. researchgate.netnih.gov These studies are often conducted in vitro using a variety of cell-based and biochemical assays.

Antioxidant Activity:

The antioxidant potential of Demethyleucomine and its analogs is a key area of investigation. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. nih.gov The antioxidant activity of homoisoflavonoids is often attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom to stabilize free radicals. mdpi.com The activity is typically quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with the results often expressed as an IC50 value (the concentration required to inhibit 50% of the radical activity). nih.govnih.gov

Table 2: Reported Antioxidant Activity of a Homoisoflavonoid Analogue

| Assay | Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| DPPH Radical Scavenging | Isointricatinol | 85.50 | Quercetin | - |

| ABTS Radical Scavenging | Isointricatinol | 44.13 | Quercetin | - |

Data from a study on a related homoisoflavonoid from Caesalpinia digyna. researchgate.net

Anti-inflammatory and Anticancer Activities:

Research has also explored the anti-inflammatory and anticancer potential of homoisoflavonoids. researchgate.netnih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Some homoisoflavonoids have been shown to inhibit key inflammatory mediators. mdpi.com In the context of cancer, studies have investigated the ability of these compounds to inhibit the proliferation of cancer cell lines. researchgate.netnih.gov The evaluation of these activities often involves measuring the inhibition of nitric oxide (NO) production in stimulated macrophages for anti-inflammatory effects and assessing cytotoxicity against various cancer cell lines for anticancer potential. phcogj.comresearchgate.net

Table 3: Reported Biological Activities of Homoisoflavonoid-Containing Extracts

| Activity | Extract/Compound | Model | IC50 (µg/mL) |

| Anti-inflammatory (NO inhibition) | 95% ethanolic extract of a formula containing Zingiber cassumunar (a source of homoisoflavonoids) | RAW 264.7 cells | 40.08 ± 2.78 |

Data from a study on a medicinal plant formula containing homoisoflavonoids. phcogj.com

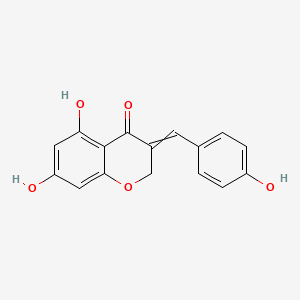

Structure

3D Structure

Properties

Molecular Formula |

C16H12O5 |

|---|---|

Molecular Weight |

284.26 g/mol |

IUPAC Name |

5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |

InChI |

InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-7,17-19H,8H2 |

InChI Key |

PKCWSPYCHMNVKB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3O1)O)O |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Demethyleucomine

Plant Source Material and Extraction Procedures for Demethyleucomine

The primary natural source for the isolation of Demethyleucomine is the root of Caesalpinia digyna, a plant belonging to the Fabaceae family. nih.gov The journey from the raw plant material to the purified compound necessitates meticulous extraction and subsequent fractionation.

Extraction from Caesalpinia digyna Roots

The initial step in obtaining Demethyleucomine involves the extraction of chemical constituents from the roots of Caesalpinia digyna. nih.gov This is typically achieved by treating the dried and powdered root material with a suitable solvent. Methanol (B129727) is a commonly used solvent for this purpose due to its ability to dissolve a broad spectrum of polar and semi-polar compounds, including homoisoflavonoids. nih.govresearchgate.net

The process generally involves macerating or percolating the plant material with the solvent over an extended period to ensure maximum extraction of the desired compounds. The resulting mixture is then filtered to remove solid plant debris, yielding a crude methanolic extract that contains Demethyleucomine along with a complex mixture of other phytochemicals. researchgate.net

Fractionation and Enrichment Strategies for Demethyleucomine

The crude extract obtained from Caesalpinia digyna roots is a complex amalgam of various compounds, necessitating further separation to isolate Demethyleucomine. Fractionation techniques are employed to separate the components of the crude extract based on their differing chemical and physical properties, such as polarity. researchgate.netnih.gov

A common strategy involves partitioning the crude extract between immiscible solvents of varying polarities. For instance, the methanolic extract can be suspended in water and then sequentially partitioned with solvents like n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This process separates the compounds into different fractions based on their solubility in each solvent. Demethyleucomine, being a moderately polar compound, tends to concentrate in the ethyl acetate or chloroform fractions.

Further enrichment of the Demethyleucomine-containing fraction is often achieved using column chromatography. phcogj.com This technique involves passing the fraction through a column packed with a solid adsorbent material (the stationary phase), such as silica (B1680970) gel or Sephadex. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, causing the different compounds to move at different rates and separate from each other. Fractions are collected sequentially and analyzed to identify those containing the highest concentration of Demethyleucomine.

Chromatographic Separation Techniques for Demethyleucomine

To achieve a high degree of purity, advanced chromatographic techniques are indispensable in the final stages of Demethyleucomine isolation. advancechemjournal.com These methods offer superior separation capabilities compared to traditional column chromatography.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification and analysis of natural products like Demethyleucomine. wikipedia.orgopenaccessjournals.comshimadzu.com It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with very fine particles, resulting in much higher resolution and faster separation times. advancechemjournal.com

For the purification of Demethyleucomine, a reversed-phase HPLC setup is often employed. advancechemjournal.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like methanol or acetonitrile. researchgate.net The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Less polar compounds are retained longer on the column, while more polar compounds elute earlier. By carefully controlling the composition of the mobile phase (gradient elution), a fine-tuned separation of Demethyleucomine from other closely related compounds can be achieved. researchgate.net The separated compounds are detected as they exit the column, often by a UV-Vis detector, and the corresponding fractions are collected. infitek.com

Table 1: Typical HPLC Parameters for Demethyleucomine Purification

| Parameter | Description |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of water and methanol/acetonitrile |

| Flow Rate | Typically 1-2 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm or 330 nm) researchgate.net |

| Injection Volume | Dependent on column size and sample concentration |

This table provides a general overview of typical HPLC parameters. Specific conditions may vary depending on the exact instrumentation and the complexity of the sample matrix.

Other Advanced Chromatographic Methods

Besides HPLC, other advanced chromatographic techniques can be employed for the purification of Demethyleucomine. These include:

Preparative Thin-Layer Chromatography (PTLC): A larger-scale version of analytical TLC where the separated bands of compounds are scraped from the plate and the desired compound is eluted with a suitable solvent.

Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing the risk of irreversible adsorption and degradation of the sample.

These methods, often used in combination, play a crucial role in obtaining Demethyleucomine in a highly purified form, which is essential for accurate structural elucidation and subsequent biological studies.

Spectroscopic and Spectrometric Elucidation Approaches for Demethyleucomine Structure

Once a pure sample of Demethyleucomine has been isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. mdpi.comcpur.insu.se These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

The primary techniques used for the structural elucidation of Demethyleucomine include:

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound. kobv.de High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings, by detecting the absorption of infrared radiation at specific frequencies. universalclass.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can help to identify the chromophoric system, which is characteristic of the homoisoflavonoid skeleton. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the detailed structure of organic molecules. universalclass.comnih.govebi.ac.uk Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed. copernicus.org

Table 2: Key Spectroscopic Data for Demethyleucomine

| Spectroscopic Technique | Observed Data and Interpretation |

| ¹H NMR | Provides information on the number, environment, and connectivity of protons. Chemical shifts and coupling constants help to establish the arrangement of atoms in the molecule. |

| ¹³C NMR | Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). |

| Mass Spectrometry | Determines the molecular weight and provides clues about the fragmentation pattern, which can aid in structural confirmation. |

| IR Spectroscopy | Shows characteristic absorption bands for functional groups like hydroxyls and carbonyls. |

| UV-Vis Spectroscopy | Exhibits absorption maxima that are indicative of the homoisoflavonoid chromophore. |

This table summarizes the types of information obtained from various spectroscopic techniques. The actual spectral data (chemical shifts, coupling constants, absorption maxima) are specific to Demethyleucomine and are compared with data from known compounds and theoretical predictions to confirm the structure.

By piecing together the information obtained from these diverse analytical methods, researchers have been able to definitively establish the chemical structure of Demethyleucomine, paving the way for further investigation into its chemical properties and potential applications.

Biosynthetic Pathways and Enzymology of Demethyleucomine

Proposed Biosynthetic Precursors and Intermediates for Demethyleucomine

The biosynthesis of homoisoflavonoids is understood to be an extension of the general phenylpropanoid and flavonoid pathways. The journey from primary metabolites to the complex structure of demethyleucomine involves several key precursors and intermediates.

The foundational precursors for the homoisoflavonoid scaffold are derived from two main biosynthetic routes:

The Shikimate Pathway: This pathway produces aromatic amino acids, with L-phenylalanine serving as the primary precursor for the C6-C3 unit that forms the B-ring and the three-carbon bridge of the flavonoid skeleton.

The Malonyl-CoA Pathway: Three molecules of malonyl-CoA, derived from acetyl-CoA, provide the six carbons for the A-ring of the flavonoid structure.

These precursors converge in the flavonoid pathway, with the first committed step being catalyzed by chalcone (B49325) synthase (CHS). This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA (derived from L-phenylalanine) and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

From naringenin chalcone, the pathway to demethyleucomine is proposed to proceed through several key intermediates. A critical step that distinguishes homoisoflavonoid biosynthesis from that of other flavonoids is the introduction of an additional carbon atom (C-9). It is suggested that this carbon is derived from the S-adenosyl methionine (SAM) pool. The proposed precursor that incorporates this extra carbon is a 2'-methoxychalcone. kew.org

The proposed biosynthetic pathway then likely proceeds through the formation of eucomin (B600394), the direct methylated precursor to demethyleucomine. The final step in the formation of demethyleucomine is a demethylation reaction.

Table 1: Proposed Precursors and Intermediates in Demethyleucomine Biosynthesis

| Compound | Class | Proposed Role in Biosynthesis |

| L-Phenylalanine | Amino Acid | Primary precursor for the B-ring and C3-bridge. |

| Malonyl-CoA | Acyl-CoA | Precursor for the A-ring. |

| p-Coumaroyl-CoA | Phenylpropanoid | Direct precursor for chalcone synthase. |

| Naringenin Chalcone | Chalcone | Key intermediate at the entry of the flavonoid pathway. larvol.com |

| 2'-Methoxychalcone | Chalcone Derivative | Proposed intermediate incorporating the additional C1 unit. kew.org |

| Eucomin | Homoisoflavonoid | Direct methylated precursor to demethyleucomine. researchgate.net |

Enzymatic Steps and Associated Enzymes in Demethyleucomine Biosynthesis

The conversion of simple precursors into demethyleucomine is governed by a series of specific enzymatic reactions. While the complete enzymatic cascade has not been fully elucidated, a combination of established knowledge from flavonoid biosynthesis and biochemical investigations allows for a proposed sequence of events.

The initial steps are well-characterized in the general flavonoid pathway and include:

Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.

Chalcone synthase (CHS): Catalyzes the formation of naringenin chalcone.

Chalcone isomerase (CHI): Converts naringenin chalcone to (2S)-naringenin.

Following the formation of the basic flavonoid skeleton, the pathway to homoisoflavonoids involves several putative enzymatic steps that are the subject of ongoing research. These include the introduction of the extra carbon atom and subsequent cyclization and modification reactions.

The final proposed step in the biosynthesis of demethyleucomine is the demethylation of its precursor, eucomin. O-demethylation reactions are crucial for increasing the structural diversity of plant secondary metabolites. In plants, two major classes of enzymes are known to catalyze such reactions: cytochrome P450 monooxygenases (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). mdpi.comnih.gov

Cytochrome P450 Monooxygenases (CYP450s): This is a large superfamily of heme-containing enzymes that are typically membrane-bound and are involved in a wide range of oxidative reactions in plant metabolism. Some CYP450s have been shown to catalyze O-demethylation. larvol.com In the context of homoisoflavonoids, it is plausible that a specific CYP450 could be responsible for the removal of the methyl group from eucomin.

2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): These are non-heme iron-containing enzymes that catalyze various oxidative reactions, including hydroxylation, desaturation, and demethylation. mdpi.comnih.govfrontiersin.org The involvement of 2-ODDs in demethylation has been confirmed in the biosynthesis of other plant specialized metabolites, such as alkaloids. semanticscholar.org Given their known role in flavonoid modifications, a 2-ODD is a strong candidate for the demethylase acting on eucomin. mdpi.comnih.govfrontiersin.org

While the specific enzyme responsible for the conversion of eucomin to demethyleucomine has not yet been identified, the study of these enzyme families in plants that produce demethyleucomine is a key area of research.

The identification and characterization of the specific enzymes involved in demethyleucomine biosynthesis remain a significant challenge. However, based on the proposed pathway, several putative enzymes can be described:

Table 2: Putative Enzymes in the Later Stages of Demethyleucomine Biosynthesis

| Putative Enzyme | Enzyme Class | Proposed Reaction | Cofactors/Requirements |

| Homoisoflavonoid Synthase | Unknown | Catalyzes the formation of the core homoisoflavonoid skeleton from a chalcone precursor and a C1 donor. | Likely S-adenosyl methionine (SAM) |

| Eucomin Demethylase | CYP450 or 2-ODD | Demethylation of eucomin to form demethyleucomine. | NADPH (for CYP450); Fe(II), 2-oxoglutarate, O2, ascorbate (B8700270) (for 2-ODD) |

Characterizing these enzymes would involve their isolation from a demethyleucomine-producing plant, such as Caesalpinia digyna researchgate.net, followed by in vitro assays with the proposed substrates (e.g., eucomin) to confirm their activity.

Genetic and Molecular Biology Approaches to Demethyleucomine Biosynthesis Elucidation

Modern molecular biology and genetics provide powerful tools for elucidating complex biosynthetic pathways like that of demethyleucomine. Although specific studies on demethyleucomine are limited, the general approaches are well-established.

Transcriptome Analysis: By analyzing the transcriptomes (the full range of messenger RNA molecules) of tissues that actively produce demethyleucomine, researchers can identify genes that are highly expressed and may encode the biosynthetic enzymes. Comparing the transcriptomes of high- and low-producing varieties or tissues can help to narrow down the candidate genes.

Gene Silencing and Overexpression: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to silence the expression of candidate genes in the source plant. If the production of demethyleucomine is reduced or eliminated, it provides strong evidence for the gene's involvement in the pathway. Conversely, overexpressing a candidate gene could lead to increased production.

Heterologous Expression: Candidate genes can be expressed in a host organism that does not normally produce demethyleucomine, such as yeast or E. coli. By providing the necessary precursors, it is possible to see if the expressed enzyme can perform the proposed catalytic step.

While no specific genetic studies on Eucomis bicolor focusing on homoisoflavonoid biosynthesis were found in the conducted search kew.orgresearchgate.net, these approaches have been successfully used to elucidate many other plant secondary metabolite pathways and represent the future direction for research in this area.

Chemoenzymatic Synthesis Approaches Relevant to Demethyleucomine Biosynthesis Studies

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, is a valuable tool for studying and producing complex natural products like demethyleucomine. mdpi.comnih.govnih.govresearchgate.netsemanticscholar.org This approach can be used in several ways to support the elucidation of its biosynthetic pathway:

Synthesis of Precursors and Intermediates: Chemical synthesis can provide a reliable supply of proposed precursors and intermediates, such as eucomin, which may not be commercially available. These compounds are essential for in vitro enzyme assays to test the function of candidate biosynthetic enzymes.

Biocatalyst Screening: A library of potential enzymes, such as various demethylases (CYP450s or 2-ODDs), can be screened for their ability to convert a chemically synthesized precursor (e.g., eucomin) into the desired product (demethyleucomine).

Pathway Reconstruction: By combining chemically synthesized starting materials with a series of purified enzymes or engineered microbes expressing the biosynthetic genes, it is possible to reconstruct parts of or the entire biosynthetic pathway in vitro or in a heterologous host.

The integration of chemical synthesis with biocatalysis offers a powerful and flexible platform to overcome the challenges of working with low-abundance natural products and their elusive biosynthetic enzymes. mdpi.comnih.govnih.govresearchgate.netsemanticscholar.org

Chemical Synthesis and Derivatization Strategies of Demethyleucomine

Total Synthesis Approaches to Demethyleucomine

The total synthesis of Demethyleucomine and related homoisoflavonoids is crucial for confirming their structure, enabling detailed biological evaluation, and providing access to analogues. niscpr.res.inresearchgate.net Various strategies have been developed, focusing on the efficient construction of the characteristic 3-benzylchroman-4-one scaffold. researchgate.net

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of Demethyleucomine, which possesses a 5,7-dihydroxy-3-(4-hydroxybenzyl)chroman-4-one structure, typically involves key disconnections to simplify the target into readily available starting materials. The primary retrosynthetic cuts are made at the C3-benzyl bond and within the chroman-4-one ring system.

A common strategy begins with the disconnection of the benzyl (B1604629) group at the C3 position, leading to a chroman-4-one core and a corresponding benzyl halide or equivalent. This disconnection is often planned in the forward sense via reactions such as reductive cleavage of a 3-benzylidene precursor or through conjugate addition.

Further disconnection of the chroman-4-one ring reveals a 2'-hydroxychalcone (B22705) intermediate. This chalcone (B49325) can be retrosynthetically cleaved via a Claisen-Schmidt condensation pathway into a substituted 2'-hydroxyacetophenone (B8834) and a 4-hydroxybenzaldehyde (B117250) derivative. This approach is widely adopted due to the commercial availability of the precursor phenols and aldehydes. core.ac.ukresearchgate.net

An alternative disconnection involves the formation of the chroman-4-one ring from a 2'-hydroxydihydrochalcone, which itself can be derived from the corresponding chalcone via reduction. core.ac.uk Another approach focuses on building the chroman-4-one ring system through intramolecular cyclization of precursors like methyl 3-aryl-3-hydroxy-2-methylenepropanoates. researchgate.net

| Key Disconnection | Precursors | Forward Reaction Type |

| C3-Benzyl Bond | Chroman-4-one, Benzyl halide | Alkylation / Conjugate Addition |

| Chromanone Ring (via Chalcone) | 2'-Hydroxyacetophenone, Aromatic aldehyde | Claisen-Schmidt Condensation followed by Cyclization |

| Chromanone Ring (via Dihydrochalcone) | 2'-Hydroxydihydrochalcone | Intramolecular Cyclization |

Stereoselective Synthesis Methodologies

The C3 position of Demethyleucomine is a stereocenter, making stereoselective synthesis a critical aspect for obtaining enantiomerically pure material. Several methodologies have been developed to control the stereochemistry at this position.

One prominent method is the asymmetric hydrogenation of a 3-benzylidenechroman-4-one precursor. For instance, the use of Noyori's ruthenium catalysts in asymmetric transfer hydrogenation has proven effective in producing 3-benzylchroman-4-ones with a specific configuration (typically R) in high yield and high enantiomeric excess. acs.org This method is valuable for establishing the absolute configuration of naturally occurring homoisoflavonoids and for synthesizing specific enantiomers for biological testing. researchgate.net

Other strategies involve the stereoselective reduction of the C2-C3 double bond in a chromone (B188151) precursor or the 1,4-conjugate reduction of α,β-unsaturated systems. ufs.ac.za While challenging, these methods offer pathways to control the stereochemistry. For example, studies using Wilkinson's catalyst have been explored for the regioselective hydrogenation of chromones to chroman-4-ones, which is a foundational step toward a stereoselective synthesis. ufs.ac.za The development of chiral ligands for such catalytic systems is an active area of research aimed at achieving high stereoselectivity. ufs.ac.za

Cascade Reactions and Novel Synthetic Strategies

To improve synthetic efficiency, cascade reactions (also known as domino or tandem reactions) have been employed in the synthesis of homoisoflavonoid skeletons. These reactions allow for the formation of multiple bonds in a single operation, reducing the number of steps, purification procedures, and waste generation. researchgate.netbioorganica.com.ua

One such strategy involves a one-pot cascade of reactions to construct B-ring ortho-hydroxylated homoisoflavonoids, avoiding the need for protecting groups on the hydroxyl functions. nuft.edu.uafigshare.com Another approach utilizes a cascade reaction of coumarin (B35378) Mannich bases with enaminones, which proceeds through an inverse electron-demand Diels-Alder reaction followed by subsequent intramolecular cyclizations to yield complex homoisoflavonoid-coumarin hybrids. bioorganica.com.ua

More recently, visible-light-driven photoredox catalysis has emerged as a powerful tool. A metal- and aldehyde-free method for the synthesis of 3-(arylmethyl)chroman-4-ones has been developed, which relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization in a cascade sequence. frontiersin.org This approach offers a mild and efficient route to the homoisoflavonoid core with good functional group tolerance. frontiersin.org Palladium-catalyzed intermolecular C-H bond olefination has also been used as a novel strategy to functionalize the benzyl ring of a pre-formed homoisoflavonoid structure. acs.org

Semi-Synthesis and Chemical Modification of Demethyleucomine

Semi-synthesis and chemical modification are powerful strategies to generate analogues of natural products like Demethyleucomine. numberanalytics.com These approaches start with the natural product or a closely related synthetic intermediate and introduce chemical changes to explore structure-activity relationships or improve properties.

Targeted Functional Group Transformations

The phenolic hydroxyl groups and the ketone functionality of Demethyleucomine are primary targets for chemical modification. These functional groups can be altered through various transformations to produce derivatives with potentially new or enhanced biological activities.

Common transformations include:

Alkylation and Acylation: The hydroxyl groups can be converted to ethers or esters through reactions with alkyl halides or acyl chlorides, respectively. nih.govresearchgate.net This can modulate the compound's polarity and its ability to form hydrogen bonds. For example, O-substituted analogues of a related 3,5,7-trihydroxy-2-(4-hydroxybenzyl)-chroman-4-one have been synthesized to explore their anti-inflammatory potential. researchgate.netresearchgate.net

Selective Demethylation/Protection: In cases where the starting material is a methoxy-analogue, selective deprotection of methyl ethers to reveal free hydroxyl groups is a key step. Reagents like boron trichloride (B1173362) (BCl₃) or trimethylsilyl (B98337) iodide (TMSI) are often used for this purpose. acs.orgmdpi.com Conversely, selective protection of hydroxyl groups allows for reactions to be directed to other parts of the molecule.

Modification of the Carbonyl Group: The C4-keto group can be reduced to a hydroxyl group, which introduces a new stereocenter and significantly alters the molecule's shape and electronic properties.

These transformations are crucial for probing the role of specific functional groups in the biological activity of homoisoflavonoids. nih.gov

Introduction of Diverse Chemical Moieties

Beyond simple functional group transformations, diverse chemical moieties can be introduced to the Demethyleucomine scaffold to create novel analogues. This can involve adding new substituents to the aromatic rings or modifying the core structure.

Strategies for introducing chemical diversity include:

Electrophilic Aromatic Substitution: The electron-rich A and B rings of the homoisoflavonoid core are susceptible to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, allowing for the introduction of a wide range of substituents.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, can be used to attach new aryl or vinyl groups, provided a suitable halide or triflate has been installed on one of the aromatic rings.

Derivatization of Phenolic Groups: The phenolic hydroxyls can be used as handles to attach more complex moieties. For instance, derivatization of the phenolic groups in the related natural product brazilin (B1667509) has been used to synthesize esters, carbamates, and ethers for biological evaluation. rsc.org

The synthesis of various homoisoflavonoid analogues, including those with different substitution patterns on the aromatic rings, has been pursued to create libraries of compounds for screening against various biological targets, such as fungal pathogens or cancer cell lines. nih.govgrantome.com

Synthesis of Demethyleucomine Derivatives and Analogues

The generation of demethyleucomine derivatives and analogues is a strategic approach in medicinal chemistry to explore the structure-activity relationships (SAR) of this natural homoisoflavonoid. By systematically modifying its chemical structure, researchers can identify key functional groups responsible for its biological activity and develop new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Design Principles for Derivative Libraries

The design of a derivative library for demethyleucomine, a type of homoisoflavonoid, is guided by several core principles aimed at maximizing the chemical diversity and biological relevance of the synthesized compounds. While specific literature on derivative libraries of demethyleucomine is not abundant, the principles can be inferred from the broader field of homoisoflavonoid and flavonoid synthesis. nih.govmdpi.com

A primary strategy involves the modification of the hydroxyl and methoxy (B1213986) groups on the chroman-4-one core and the benzylidene substituent. Key design principles include:

Scaffold Hopping and Core Modification: While maintaining the basic homoisoflavonoid scaffold, modifications can be introduced to the chroman-4-one ring system. This could involve altering the substitution pattern or introducing heteroatoms.

Substitution Pattern Exploration: The aromatic rings of demethyleucomine offer multiple positions for the introduction of new substituents. Electron-donating and electron-withdrawing groups can be added to systematically explore their effects on the electronic properties and biological activity of the molecule.

Isosteric and Bioisosteric Replacements: Replacing key functional groups or fragments with others that have similar steric and electronic properties (isosteres) or that are expected to have similar biological activity (bioisosteres) is a common strategy. For example, a hydroxyl group could be replaced with a thiol or an amino group.

Stereochemical Diversity: The double bond in the benzylidene moiety of demethyleucomine can exist as E- and Z-isomers. Synthesizing and evaluating both isomers is crucial, as they can exhibit different biological activities. nih.gov

A well-designed library of demethyleucomine derivatives would systematically explore these modifications to build a comprehensive understanding of its structure-activity landscape.

| Design Principle | Example Modification on Demethyleucomine Structure | Potential Impact |

| Scaffold Modification | Introduction of a nitrogen atom in the chroman ring (azademethyleucomine). | Altered ring conformation and potential for new interactions. |

| Functional Group Interconversion | Esterification of the 5- and 7-hydroxyl groups. | Modified solubility and cell permeability. |

| Substitution Pattern Exploration | Introduction of a halogen or nitro group on the B-ring. | Altered electronic properties and potential for new binding interactions. |

| Bioisosteric Replacement | Replacement of the 4'-methoxy group with an ethylthio group. | Modified metabolic stability and lipophilicity. |

| Stereochemical Diversity | Synthesis of the Z-isomer of demethyleucomine. | Different spatial arrangement of substituents, potentially leading to altered target binding. nih.gov |

Methodologies for Parallel and Combinatorial Synthesis

Parallel and combinatorial synthesis techniques are powerful tools for the rapid generation of large libraries of compounds, which can be applied to the synthesis of demethyleucomine derivatives. mdpi.com These methods allow for the systematic variation of different parts of the molecule by reacting a set of starting materials with a range of building blocks in a high-throughput manner.

Parallel Synthesis:

In parallel synthesis, a series of individual reactions are carried out simultaneously in separate reaction vessels. researchgate.net This approach is well-suited for creating a focused library of demethyleucomine analogues where specific, distinct structures are desired. For instance, a common precursor to demethyleucomine could be reacted with a variety of substituted benzaldehydes to generate a library of B-ring analogues. nih.gov

A general synthetic strategy for homoisoflavonoids that can be adapted for the parallel synthesis of demethyleucomine derivatives often involves a multi-step sequence starting from a substituted phenol. nih.gov The key steps typically include the formation of a chroman-4-one intermediate, followed by a condensation reaction with an appropriate aldehyde to introduce the benzylidene moiety.

Table of Synthetic Steps Adaptable for Parallel Synthesis of Demethyleucomine Analogues

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Acylation of Phloroglucinol | Acetic anhydride, catalyst | Formation of a substituted acetophenone. |

| 2 | Claisen-Schmidt Condensation | Substituted benzaldehyde, base | Formation of a chalcone intermediate. |

| 3 | Cyclization | Acid or base catalyst | Formation of the chroman-4-one ring. |

| 4 | Condensation | A library of aromatic aldehydes, base | Introduction of diverse benzylidene substituents. nih.gov |

Combinatorial Synthesis:

Combinatorial chemistry aims to produce a large number of compounds in a single process, often as mixtures. mdpi.com While less common for the synthesis of complex natural products like homoisoflavonoids, combinatorial approaches can be used to generate large, diverse libraries. The "mix-and-split" strategy is a classic combinatorial technique where a solid support is divided into portions, each reacted with a different building block, and then the portions are recombined, mixed, and split again for the next reaction step.

For demethyleucomine derivatives, a combinatorial approach could involve attaching a precursor to a solid support and then using a series of building blocks to introduce diversity at different positions of the molecule. However, solution-phase parallel synthesis is generally more common for flavonoid-type compounds to avoid the complexities of solid-phase synthesis and cleavage. researchgate.net

Recent advances in synthetic methodology, such as cascade reactions and multicomponent reactions, offer efficient ways to construct the homoisoflavonoid skeleton and could be adapted for library synthesis. researchgate.netresearchgate.net These methods allow for the formation of multiple chemical bonds in a single operation, reducing the number of synthetic steps and purification procedures.

While specific examples of large-scale parallel or combinatorial synthesis of demethyleucomine derivatives are not extensively documented in publicly available research, the established methods for the synthesis of homoisoflavonoids and other flavonoids provide a clear blueprint for how such libraries could be constructed. nih.govnih.govscirp.org

Investigation of Biological Activities in Cellular and in Vitro Systems

Anti-proliferative and Cytostatic Effects of Demethyleucomine in Cultured Cells

The ability of a compound to inhibit cell growth and proliferation is a key indicator of its potential as an anticancer agent. Cytostatic drugs, for instance, function by slowing or halting the growth of cells by interfering with cell division. frontiersin.orgtherapyselect.de These agents can disrupt metabolic processes or damage the DNA of rapidly dividing cells, which are characteristic of cancer. frontiersin.orgtherapyselect.degpoh.deallaboutcancer.fi The anti-proliferative activities of compounds are often evaluated in laboratory settings using neoplastic cell lines.

Assessment in Neoplastic Cell Lines

The initial assessment of the anti-proliferative activity of a compound like Demethyleucomine typically involves determining its effect on the viability of various cancer cell lines. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. nih.gov

While specific IC50 values for Demethyleucomine against a wide range of neoplastic cell lines are not extensively documented in the currently available peer-reviewed literature, studies on related compounds provide a framework for such investigations. For example, comparative studies on curcumin (B1669340) and its analogue, dimethoxycurcumin (B1670665), have shown that these compounds can inhibit the proliferation of various cancer cell lines, including those of the colon, prostate, and breast. aacrjournals.org In some cases, synthetic analogues have demonstrated greater potency in inhibiting cell proliferation and inducing apoptosis than the parent compound. aacrjournals.org

The general procedure for assessing anti-proliferative effects involves culturing cancer cells in the presence of varying concentrations of the test compound. After a set incubation period, cell viability is measured to determine the dose-dependent effect of the compound.

| Parameter | Description |

| Assay | MTT or similar viability assays (e.g., SRB) |

| Cell Lines | Various human cancer cell lines (e.g., breast, colon, prostate) |

| Endpoint | IC50 (half-maximal inhibitory concentration) |

| Incubation Time | Typically 24, 48, or 72 hours |

This table represents a general methodology for assessing anti-proliferative effects, as specific data for Demethyleucomine is limited.

Cell Cycle Modulation Studies

The cell cycle is a tightly regulated process that governs cell division and proliferation. biorxiv.orgnih.gov It consists of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). nih.govnih.gov Dysregulation of the cell cycle is a hallmark of cancer. ijbs.com Therefore, compounds that can modulate the cell cycle, for instance by causing cell cycle arrest at specific checkpoints like G1/S or G2/M, are of significant interest in cancer research. nih.govijbs.comfrontiersin.org

The effect of a compound on the cell cycle can be analyzed using techniques such as flow cytometry. frontiersin.org In this method, cells are treated with the compound, stained with a fluorescent dye that binds to DNA, and then analyzed to determine the distribution of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

| Cell Cycle Phase | Key Events | Potential Effect of Modulatory Compound |

| G1 Phase | Cell growth and preparation for DNA synthesis | Arrest, preventing entry into S phase |

| S Phase | DNA replication | Inhibition of DNA synthesis |

| G2 Phase | Preparation for mitosis | Arrest, preventing entry into M phase |

| M Phase | Cell division (mitosis) | Interference with mitotic processes |

This table outlines the phases of the cell cycle and the potential points of intervention for a modulatory compound. Specific cell cycle analysis data for Demethyleucomine is not currently available in the cited literature.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. bio-rad-antibodies.com Cancer cells often evade apoptosis, which contributes to their uncontrolled growth. bio-rad-antibodies.com Compounds that can induce apoptosis in cancer cells are considered promising therapeutic agents. aacrjournals.orgplantsjournal.com

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.gov Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis. nih.govwikipedia.orgclinicsinoncology.comnih.gov Caspase-3 is a key effector caspase that, once activated, cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. wikipedia.orgclinicsinoncology.com

The induction of apoptosis by a compound can be detected using several laboratory methods. Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is a common technique to distinguish between live, apoptotic, and necrotic cells. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is another method that detects DNA fragmentation, a hallmark of late-stage apoptosis.

Research on curcumin and its analogues has demonstrated their ability to induce apoptosis in various cancer cell lines. aacrjournals.orgnih.gov For example, dimethoxycurcumin has been shown to be more potent than curcumin in inducing apoptosis in human colon cancer cells. aacrjournals.org While direct evidence for Demethyleucomine-induced apoptosis is limited, it is an area of active investigation.

| Apoptosis Assay | Principle | Typical Observation |

| Annexin V/PI Staining | Detects the externalization of phosphatidylserine (B164497) on the cell membrane of apoptotic cells. | Increase in Annexin V-positive cells. |

| TUNEL Assay | Labels the fragmented DNA in apoptotic cells. | Increase in TUNEL-positive cells. |

| Caspase Activity Assay | Measures the activity of key apoptotic enzymes like caspase-3 and caspase-9. | Increased caspase activity. |

This table describes common assays used to detect apoptosis. Specific results for Demethyleucomine are pending further research.

Antioxidant and Free Radical Scavenging Capabilities in In Vitro and Cellular Models

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. nih.gov The antioxidant capacity of a compound can be evaluated using various in vitro chemical assays and cell-based models.

DPPH and ABTS Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods for screening the free radical scavenging activity of compounds. nih.govresearchgate.netmdpi.commdpi.comnih.gov Both assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. nih.gov The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals. nih.govmdpi.comnih.gov

A study investigating the antioxidant properties of compounds isolated from the roots of Caesalpinia digyna reported the free radical scavenging effects of Demethyleucomine. researchgate.net The findings from this study are summarized in the table below.

| Assay | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

| DPPH Radical Scavenging | >100 | Quercetin | 10.24 |

| ABTS Radical Scavenging | 70.15 | Quercetin | 8.35 |

Data sourced from Roy et al. (2011). researchgate.net

The results indicate that Demethyleucomine possesses ABTS radical scavenging activity, although it is less potent than the reference compound, quercetin. researchgate.net In the DPPH assay, the IC50 value for Demethyleucomine was greater than 100 µM, suggesting weaker activity in this particular assay compared to its effect on ABTS radicals. researchgate.net

Other Reported Biological Activities of Demethyleucomine in Pre-clinical Models (e.g., Hypoglycaemic, Hypolipidemic Effects of Extract Containing Demethyleucomine)

While direct studies on the isolated compound Demethyleucomine are limited, a body of preclinical research has investigated the biological activities of extracts from plants known to contain this compound, such as Eucommia ulmoides. These studies provide insights into the potential therapeutic effects, including hypoglycaemic and hypolipidemic activities.

Hypoglycaemic Effects of Extracts Containing Demethyleucomine

Extracts of Eucommia ulmoides, which contains Demethyleucomine, have demonstrated notable hypoglycaemic effects in various preclinical models. These effects are attributed to the synergistic action of the various bioactive compounds present in the extract.

In a study involving C57BL/KsJ-db/db mice, a model for type 2 diabetes, supplementation with a water extract of Eucommia ulmoides leaves for six weeks resulted in a significant reduction in blood glucose levels. nih.gov The extract also improved glucose disposal in an intraperitoneal glucose tolerance test. nih.gov The researchers observed that the plasma insulin (B600854) and C-peptide levels were significantly higher in the group receiving the extract, while glucagon (B607659) levels were lower. nih.gov Mechanistically, the extract was found to increase hepatic glucokinase activity while decreasing the activities of glucose-6-phosphatase and phosphoenolpyruvate (B93156) carboxykinase, suggesting an enhancement of glycolysis and suppression of gluconeogenesis. nih.gov

Further in vitro investigations using Caco-2 cells showed that an ethanol (B145695) extract of Eucommia ulmoides leaves effectively inhibited alpha-glucosidase, an enzyme involved in carbohydrate digestion, in a concentration-dependent manner. spkx.net.cn The extract also attenuated glucose transport in these cells. spkx.net.cn Another study on HepG2 cells, a human liver cell line, found that effervescent granules made from Eucommia ulmoides and moso bamboo leaves significantly increased glucose uptake. nih.gov Polysaccharides from Eucommia ulmoides leaves have also been shown to exert hypoglycemic activity in IR-HepG2 cells by modulating the AMPK/PI3K/Akt signaling pathway. nih.gov

In a study on streptozotocin (B1681764) (STZ)-induced diabetic mice, treatment with a Eucommia ulmoides extract for six weeks did not alter blood glucose or glycated hemoglobin (HbA1c) levels. mdpi.com However, it did ameliorate renal damage by increasing the expression and activity of glyoxalase 1 (Glo1), an enzyme that detoxifies advanced glycation end-product (AGE) precursors. mdpi.com

Table 1: Summary of Preclinical Studies on the Hypoglycaemic Effects of Eucommia ulmoides Extract

| Preclinical Model | Extract Type | Key Findings | Reference |

| C57BL/KsJ-db/db mice | Water extract of leaves | Lowered blood glucose, enhanced glucose disposal, increased insulin and C-peptide, decreased glucagon. Modulated hepatic enzyme activity. | nih.gov |

| Caco-2 cells | Ethanol extract of leaves | Inhibited alpha-glucosidase and attenuated glucose transport. | spkx.net.cn |

| HepG2 cells | Effervescent granules of leaves | Significantly enhanced glucose uptake. | nih.gov |

| IR-HepG2 cells | Polysaccharide extract from leaves | Modulated glucose metabolism via the AMPK/PI3K/Akt signaling pathway. | nih.gov |

| STZ-induced diabetic mice | Eucommia ulmoides extract | Did not change blood glucose but ameliorated renal damage by increasing glyoxalase 1 activity. | mdpi.com |

Hypolipidemic Effects of Extracts Containing Demethyleucomine

Extracts from Eucommia ulmoides have also been reported to possess significant hypolipidemic properties in preclinical studies. These effects are beneficial in managing conditions associated with abnormal lipid profiles.

In a study on hamsters fed a high-fat diet, supplementation with a Eucommia ulmoides leaf extract for ten weeks led to a significant reduction in plasma levels of triglycerides, total cholesterol, LDL-cholesterol, and free fatty acids. worldscientific.comnih.gov Conversely, the ratio of HDL-cholesterol to total cholesterol was elevated. worldscientific.comnih.gov The study also noted a decrease in the size of epididymal adipocytes and lower hepatic cholesterol concentrations. worldscientific.comnih.gov The mechanism appeared to involve the suppression of hepatic fatty acid synthase and HMG-CoA reductase activities. worldscientific.comnih.gov

Similarly, in C57BL/KsJ-db/db mice, a water extract of Eucommia ulmoides leaves significantly lowered plasma and hepatic cholesterol and triglyceride concentrations. nih.gov The extract was found to decrease the activities of hepatic fatty acid synthase, HMG-CoA reductase, and ACAT, while increasing lipoprotein lipase (B570770) activity in skeletal muscle. nih.gov

Research on fattening pigs supplemented with Eucommia ulmoides leaf extract showed a reduction in serum triglyceride levels and an increase in the activity of hormones and enzymes that promote fat catabolism, such as hormone-sensitive lipase and serum lipoprotein lipase. nutrinews.com Histological analysis revealed that the extract inhibited dorsal fat deposition. nutrinews.com

In an in vitro study using human HepG2 hepatocytes, Eucommia ulmoides extract and its active constituents, aucubin (B1666126) and geniposide, were found to inhibit palmitate-induced endoplasmic reticulum (ER) stress and reduce hepatic lipid accumulation. plos.org The mechanism involved enhancing lysosomal activity, which in turn helped to decrease ER stress and hepatic dyslipidemia. plos.org

Table 2: Summary of Preclinical Studies on the Hypolipidemic Effects of Eucommia ulmoides Extract

| Preclinical Model | Extract Type | Key Findings | Reference |

| High-fat diet-fed hamsters | Leaf extract | Lowered plasma triglycerides, total cholesterol, LDL-cholesterol, and free fatty acids. Reduced adipocyte size and hepatic cholesterol. | worldscientific.comnih.gov |

| C57BL/KsJ-db/db mice | Water extract of leaves | Lowered plasma and hepatic cholesterol and triglycerides. Modulated lipid metabolism enzyme activities. | nih.gov |

| Fattening pigs | Leaf extract | Reduced serum triglycerides and dorsal fat deposition. Increased fat catabolism markers. | nutrinews.com |

| Human HepG2 hepatocytes | Eucommia ulmoides extract | Inhibited ER stress and reduced hepatic lipid accumulation by enhancing lysosomal activity. | plos.org |

Molecular Mechanism of Action of Demethyleucomine: Ligand Target Interactions

Receptor Binding Studies of Demethyleucomine

Receptor binding assays are crucial for determining the affinity and specificity of a ligand for its receptor. nih.govgiffordbioscience.com These studies are foundational in characterizing the pharmacological profile of a compound like Demethyleucomine.

Radioligand Binding Assays (Saturation and Competition)

Radioligand binding assays are a gold-standard method for quantifying ligand-receptor interactions. nih.govgiffordbioscience.com Saturation assays involve incubating a fixed amount of a biological sample (containing the receptor) with increasing concentrations of a radiolabeled form of the ligand to determine the receptor density (Bmax) and the dissociation constant (Kd) of the ligand. giffordbioscience.comresearchgate.net Competition assays, on the other hand, measure the ability of an unlabeled ligand, such as Demethyleucomine, to displace a radiolabeled ligand from its receptor, thereby determining the inhibitory constant (Ki). ebmconsult.comnih.gov

Currently, there is no published data from radioligand binding assays specifically investigating Demethyleucomine. Such studies would be invaluable in identifying potential receptor targets and quantifying its binding affinity.

Label-Free Binding Assays (e.g., Surface Plasmon Resonance, MicroScale Thermophoresis, nano Differential Scanning Fluorimetry, Isothermal Titration Calorimetry)

Label-free binding assays provide real-time analysis of molecular interactions without the need for labeling the ligand or target, thus avoiding potential alterations to their binding properties. cytivalifesciences.comcytivalifesciences.com

Surface Plasmon Resonance (SPR) is a powerful optical technique that measures changes in the refractive index at the surface of a sensor chip as a ligand in solution flows over an immobilized target, providing kinetic data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated. cytivalifesciences.comcytivalifesciences.comwikipedia.orgmdpi.comnih.gov

MicroScale Thermophoresis (MST) measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding, to determine binding affinity.

nano Differential Scanning Fluorimetry (nanoDSF) assesses the thermal stability of a target protein upon ligand binding.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs when a ligand binds to its target, providing a complete thermodynamic profile of the interaction.

As of now, no studies employing these label-free methods to characterize the binding of Demethyleucomine to any specific molecular target have been reported in the scientific literature.

Competitive Displacement Assays

Competitive displacement assays are a fundamental tool in pharmacology to determine the affinity of an unlabeled compound by measuring its ability to compete with a known ligand for a specific binding site. nih.gov The concentration of the unlabeled compound that inhibits 50% of the specific binding of the known ligand is the IC50 value, which can be converted to a Ki value. ebmconsult.comnih.gov

While the principle of competitive displacement is well-established, specific IC50 or Ki values for Demethyleucomine from such assays are not currently available.

Identification and Validation of Demethyleucomine's Molecular Targets

Identifying the direct molecular targets of a compound is a critical step in understanding its biological effects. mdpi.comnih.govliveonbiolabs.combioplatforms.comfrontiersin.org

Protein-Ligand Interaction Assays

A variety of techniques are used to study the non-covalent interactions between a protein and a ligand, which govern molecular recognition. nih.govmdpi.com These can range from computational methods like molecular docking, which predicts the preferred binding orientation and affinity of a ligand to a target protein, to experimental approaches. researchgate.netbiorxiv.org

Specific data from protein-ligand interaction assays for Demethyleucomine are not yet available.

Enzymatic Assays for Target Engagement

If the molecular target of Demethyleucomine is an enzyme, enzymatic assays are essential to determine its effect on the enzyme's activity. nih.govkhanacademy.org These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor to determine parameters like the IC50 and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). khanacademy.orgnih.gov

To date, there are no published reports detailing the results of enzymatic assays performed to evaluate the inhibitory activity of Demethyleucomine on any specific enzyme.

Allosteric Modulation and Orthosteric Binding Site Analysis

The interaction of a ligand with a protein can occur at two principal types of sites: the orthosteric site and the allosteric site. The orthosteric site is the primary binding location for the endogenous substrate or agonist, and drugs that bind here often compete with the natural ligand. pharmacologycanada.org In contrast, allosteric sites are topographically distinct locations on the protein surface. nih.gov Ligands binding to these sites, known as allosteric modulators, can alter the protein's conformation, thereby influencing the binding or activity at the orthosteric site. nih.govnih.gov

Currently, specific research delineating whether demethyleucomine acts as an orthosteric or allosteric modulator is limited. However, studies on a related lignan, 3'-demethoxy-6-O-demethylisoguaiacin, have shown it targets the ATP-binding cassette (ABC) transport system in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests a potential mechanism where the compound interferes with the normal function of these transport proteins. ABC transporters are complex membrane proteins with multiple domains, often presenting opportunities for both orthosteric and allosteric inhibition.

To definitively characterize demethyleucomine's binding mode, several experimental approaches could be employed:

Competitive Binding Assays: These assays would involve using a known orthosteric ligand for a putative target and observing whether demethyleucomine competes for the same binding site.

Mutational Analysis: Site-directed mutagenesis of residues within the predicted orthosteric or potential allosteric sites can reveal their importance for demethyleucomine binding and effect. drughunter.com

Computational Modeling: In silico docking studies can predict the most probable binding sites of demethyleucomine on a target protein's three-dimensional structure, helping to distinguish between orthosteric and allosteric possibilities. drughunter.com

The identification of the precise binding site is a critical step in drug discovery, as allosteric modulators can offer advantages in terms of specificity compared to orthosteric ligands, which often target highly conserved active sites. nih.govbiorxiv.org

Structural Basis of Ligand-Target Interactions

Determining the three-dimensional structure of a ligand-target complex is paramount for understanding the molecular basis of its action. Several advanced techniques are available for this purpose.

Co-crystallography: This technique involves crystallizing a target protein in the presence of the ligand. youtube.com The resulting co-crystal structure, determined through X-ray diffraction, provides a high-resolution snapshot of the binding pose and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. youtube.comnih.gov As of now, no co-crystal structures of demethyleucomine with a biological target have been publicly reported.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful tool for determining the structure of large protein complexes and membrane proteins in their near-native state. wikipedia.orgdelmic.comnih.gov The sample is rapidly frozen in vitreous ice, preserving its structure, and then imaged using a transmission electron microscope. wikipedia.org Recent advancements in detector technology and image processing have enabled near-atomic resolution, making it a viable alternative to X-ray crystallography, especially for targets that are difficult to crystallize. wikipedia.orgembo.org This technique would be particularly valuable for studying the interaction of demethyleucomine with large, flexible targets like ABC transporters.

Molecular Dynamics (MD) Simulations: MD simulations are computational methods that model the movement of atoms and molecules over time. ebsco.comyoutube.comnih.gov By solving Newton's equations of motion for a system, these simulations can provide detailed insights into the dynamic nature of ligand-protein interactions, including conformational changes, binding pathways, and the stability of the complex. youtube.commdpi.comnih.gov MD simulations can complement experimental data by revealing the dynamic behavior that is often averaged out in static structural methods. mdpi.com For demethyleucomine, MD simulations could be used to explore its binding to a homology model of a target protein, predicting key interactions and the energetic landscape of binding. nih.gov

| Technique | Description | Potential Application for Demethyleucomine |

| Co-crystallography | Determines the 3D structure of a ligand-protein complex from a crystal. youtube.com | To visualize the precise binding mode of demethyleucomine within its target's binding pocket. |

| Cryo-Electron Microscopy (Cryo-EM) | Images frozen-hydrated samples to determine the structure of large molecular complexes. wikipedia.orgnih.gov | To determine the structure of demethyleucomine bound to large or membrane-embedded targets like ABC transporters. |

| Molecular Dynamics (MD) Simulations | Computationally simulates the physical movements of atoms and molecules. ebsco.comyoutube.com | To study the dynamic interactions and conformational changes induced by demethyleucomine binding to its target. |

Functional Consequences of Demethyleucomine's Molecular Interactions

The binding of demethyleucomine to its target protein is expected to trigger a cascade of events leading to a functional outcome. Based on preliminary research on related compounds, the primary functional consequence appears to be the disruption of bacterial membrane transport. nih.gov

The study on 3'-demethoxy-6-O-demethylisoguaiacin revealed that its interaction with the ABC transport system in MRSA leads to bacterial cell death. nih.gov This suggests that the binding of these types of lignans (B1203133) to the transporter proteins inhibits their function, which is often essential for nutrient uptake, waste efflux, and maintaining ionic homeostasis. The disruption of these processes would have profound effects on bacterial viability.

Further research is necessary to elucidate the specific functional consequences of demethyleucomine's interactions. This would involve:

Functional Assays: Measuring the activity of the target protein (e.g., transport assays for ABC transporters) in the presence and absence of demethyleucomine.

Cell-Based Assays: Assessing the downstream cellular effects of demethyleucomine treatment, such as changes in membrane potential, metabolic activity, or cell viability.

Genomic and Proteomic Analyses: Techniques like microarray analysis, as used in the study of 3'-demethoxy-6-O-demethylisoguaiacin, can identify changes in gene expression profiles that result from the compound's activity, providing a broader understanding of its impact on cellular pathways. nih.gov

Metabolic Fate and Biotransformation of Demethyleucomine in Pre Clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models (e.g., Rodents)

The processes of absorption, distribution, metabolism, and excretion (ADME) determine the concentration and duration of a compound's presence in the body, ultimately influencing its efficacy and potential toxicity. nih.govfrontiersin.org In pre-clinical studies, rodents such as mice and rats are commonly used animal models to investigate the pharmacokinetic profiles of new chemical entities. bienta.netfda.govnih.gov

Pharmacokinetic studies in rodents typically involve administering the compound through various routes, such as oral (PO) and intravenous (IV), and then measuring its concentration in plasma and various tissues over time. bienta.netdovepress.com These studies provide key parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2). nih.govdovepress.com For instance, a typical pharmacokinetic study in mice might involve collecting blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes for IV administration) to construct a plasma concentration-time curve. bienta.net

While specific ADME data for Demethyleucomine is not extensively available in the public domain, general principles of flavonoid metabolism suggest that its absorption can be influenced by its physicochemical properties. The distribution of such compounds is often widespread, with potential accumulation in organs like the liver, which is a primary site of metabolism. nih.govmdpi.com Excretion of flavonoids and their metabolites typically occurs via urine and feces. bienta.net The data from rodent models, while valuable, must be interpreted with caution due to interspecies differences in drug metabolism and physiology. cn-bio.com

Table 1: Key Pharmacokinetic Parameters in Rodent Models

| Parameter | Description | Typical Rodent Models |

| Cmax | Maximum plasma concentration of the compound. | Mice, Rats dovepress.com |

| Tmax | Time at which Cmax is reached. | Mice, Rats dovepress.com |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. | Mice, Rats nih.gov |

| t1/2 | Elimination half-life, the time required for the plasma concentration to decrease by half. | Mice, Rats nih.gov |

| CL | Clearance, the volume of plasma cleared of the compound per unit time. | Mice, Rats mdpi.com |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Mice, Rats mdpi.com |

Identification of Demethyleucomine Metabolites and Biotransformation Products

Biotransformation is the process by which the body chemically modifies xenobiotics, like Demethyleucomine, to facilitate their elimination. mhmedical.com This process often involves two phases of metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the modified compound with endogenous molecules to increase water solubility. mhmedical.comsrce.hr The identification of metabolites is critical for understanding a compound's complete biological activity and potential for toxicity. youtube.com

A key metabolic pathway for compounds containing methyl groups is oxidative demethylation. wikipedia.org This reaction involves the removal of a methyl group, often catalyzed by enzymes like cytochrome P450s. wikipedia.orgpsu.edu In this process, a methyl group is oxidized to a hydroxymethyl group, which is unstable and subsequently breaks down to yield a demethylated product and formaldehyde. psu.eduresearchgate.net For a compound like Demethyleucomine, which possesses methoxy (B1213986) groups, oxidative demethylation would be a highly probable metabolic route. researchgate.net This process can lead to the formation of metabolites with altered biological activity compared to the parent compound. nih.gov For example, studies on other flavonoids have shown that demethylated metabolites can exhibit enhanced biological effects. nih.gov

Following Phase I metabolism, or for parent compounds that already possess a suitable functional group, Phase II conjugation reactions occur. mhmedical.com Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the compound. nih.govnih.gov This process significantly increases the water solubility of the compound, facilitating its excretion. nih.gov Other important conjugation reactions include sulfation, methylation, and glutathione (B108866) conjugation. mhmedical.commdpi.com It is highly likely that Demethyleucomine and its demethylated metabolites undergo glucuronidation and/or sulfation to be eliminated from the body.

Table 2: Common Biotransformation Reactions

| Phase | Reaction Type | Description | Key Enzymes |

| Phase I | Oxidation | Addition of oxygen or removal of hydrogen. | Cytochrome P450s (CYPs) mdpi.com |

| Phase I | Reduction | Addition of hydrogen or removal of oxygen. | Carbonyl reductases |

| Phase I | Hydrolysis | Cleavage of a chemical bond by the addition of water. | Esterases, amidases |

| Phase I | Oxidative Demethylation | Removal of a methyl group via an oxidative process. | Cytochrome P450s (CYPs) wikipedia.orgpsu.edu |

| Phase II | Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) nih.gov |

| Phase II | Sulfation | Conjugation with a sulfonate group. | Sulfotransferases (SULTs) frontiersin.org |

| Phase II | Glutathione Conjugation | Conjugation with glutathione. | Glutathione S-transferases (GSTs) |

| Phase II | Methylation | Addition of a methyl group. | Methyltransferases |

Role of Cytochrome P450 Enzymes (CYPs) and Other Metabolic Enzymes in Demethyleucomine Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast array of xenobiotics, including drugs and dietary compounds. mdpi.comnih.govjpionline.org These enzymes are primarily located in the liver and are responsible for catalyzing various oxidative reactions, including the demethylation of compounds like Demethyleucomine. mdpi.comwikipedia.org The specific CYP isoforms involved in the metabolism of a compound can vary, with the CYP1, CYP2, and CYP3 families being particularly important for drug metabolism in humans. nih.govmdpi.com

In addition to CYPs, other enzymes contribute to the biotransformation of xenobiotics. nih.gov Flavin-containing monooxygenases (FMOs) can also catalyze oxidative reactions. srce.hr For Phase II reactions, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the key enzyme families responsible for glucuronidation and sulfation, respectively. frontiersin.orgsrce.hr The activity of these enzymes can be influenced by genetic polymorphisms, leading to inter-individual differences in drug metabolism. nih.gov

Influence of Chemical Modifications on Demethyleucomine's Metabolic Stability

The metabolic stability of a compound refers to its susceptibility to biotransformation. numberanalytics.com Compounds that are rapidly metabolized generally have a shorter duration of action, while those that are more stable persist longer in the body. srce.hr Medicinal chemists often aim to enhance metabolic stability to improve a drug candidate's pharmacokinetic profile. srce.hr

Structure Activity Relationship Sar Studies of Demethyleucomine and Its Derivatives

Elucidation of Pharmacophore Features

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. dovepress.comnih.gov The process involves identifying common features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings among a set of active molecules. medsci.orgunina.it

For Demethyleucomine, specific studies elucidating its pharmacophore features are not readily found in the reviewed literature. While general pharmacophore models exist for various classes of compounds, including other flavonoids, a dedicated model for Demethyleucomine that would allow for targeted virtual screening or rational drug design has not been published. nih.govmdpi.commdpi.com

Correlating Structural Motifs with Specific Biological Activities

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, correlating specific parts of a molecule's structure, known as structural motifs, with its biological effects. nih.govresearchgate.net This involves synthesizing and testing derivatives of a lead compound to understand how modifications—such as adding or removing functional groups—affect its activity. nih.gov

Research on the broader homoisoflavonoid class, to which Demethyleucomine belongs, has identified several biological activities, including anti-inflammatory, antioxidant, and antifungal properties. medcraveonline.commdpi.com For instance, some SAR studies on other homoisoflavonoids have suggested that the position of substituents on the aromatic rings can significantly influence bioactivity. mdpi.com However, specific research systematically modifying the Demethyleucomine scaffold and correlating these changes to distinct biological outcomes is not extensively documented. Without such studies, it is not possible to create detailed data tables linking specific structural motifs of Demethyleucomine derivatives to their activities.

Impact of Stereochemistry on Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on pharmacological properties. researchgate.net Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different biological activities, as one isomer may fit a biological target better than the other. mdpi.comnih.gov This can affect not only the potency of a drug but also its selectivity for a specific target. nih.gov

Demethyleucomine possesses chiral centers, meaning it can exist in different stereoisomeric forms. The specific three-dimensional structure is crucial as biological targets like enzymes and receptors are themselves chiral. mdpi.com However, studies comparing the biological activity and target selectivity of different stereoisomers of Demethyleucomine are not available in the reviewed search results. Such research would be critical to determine the optimal spatial configuration for desired therapeutic effects.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive SAR

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov These computational tools use molecular descriptors—numerical values that describe a molecule's physicochemical properties—to predict the activity of new, unsynthesized compounds. optibrium.comresearchgate.net This predictive capability can significantly accelerate the drug discovery process. researchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) further consider the three-dimensional properties of molecules.